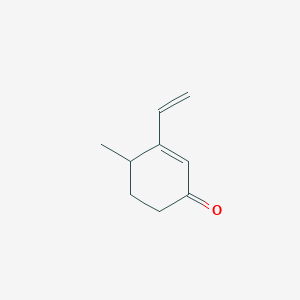![molecular formula C10H9N3S B14414889 4-[(E)-(Thiophen-2-yl)diazenyl]aniline CAS No. 82855-21-8](/img/structure/B14414889.png)
4-[(E)-(Thiophen-2-yl)diazenyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-(Thiophen-2-yl)diazenyl]aniline is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. The compound consists of a thiophene ring attached to an aniline moiety through an azo linkage, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(Thiophen-2-yl)diazenyl]aniline typically involves the diazotization of aniline followed by azo coupling with thiophene. The process begins with the nitrosation of aniline using nitrous acid, which is generated in situ from sodium nitrite and a strong acid such as hydrochloric acid. This reaction forms a diazonium salt intermediate. The diazonium salt then undergoes azo coupling with thiophene to yield the desired azo compound .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pH, and concentration of reagents. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(Thiophen-2-yl)diazenyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the azo group can yield corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium dithionite or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-[(E)-(Thiophen-2-yl)diazenyl]aniline has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Widely used in the production of dyes and pigments due to its vibrant color and stability
Mechanism of Action
The mechanism of action of 4-[(E)-(Thiophen-2-yl)diazenyl]aniline involves its interaction with molecular targets through the azo linkage. The compound can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The specific molecular targets and pathways involved depend on the context of its application, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-(Phenyldiazenyl)aniline]
- 4-[(E)-(Pyridin-2-yl)diazenyl]aniline
- 4-[(E)-(Benzothiazol-2-yl)diazenyl]aniline
Uniqueness
4-[(E)-(Thiophen-2-yl)diazenyl]aniline is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to other similar compounds.
Properties
CAS No. |
82855-21-8 |
|---|---|
Molecular Formula |
C10H9N3S |
Molecular Weight |
203.27 g/mol |
IUPAC Name |
4-(thiophen-2-yldiazenyl)aniline |
InChI |
InChI=1S/C10H9N3S/c11-8-3-5-9(6-4-8)12-13-10-2-1-7-14-10/h1-7H,11H2 |
InChI Key |
YFRBHKJZUTWRSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)N=NC2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









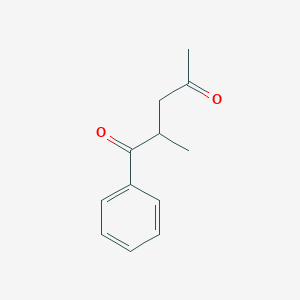

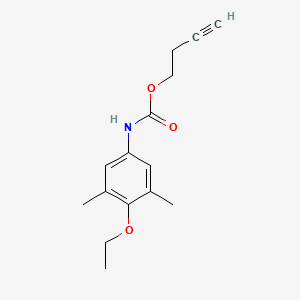
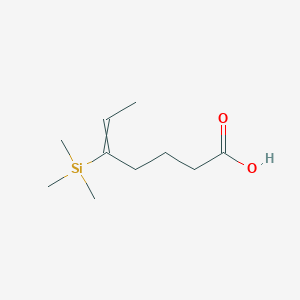
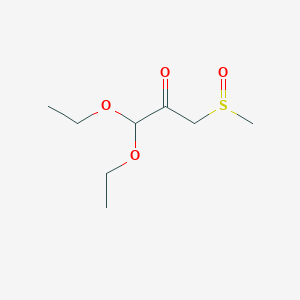
![3-[2-(2,2-Dimethoxyethyl)-5-phenyl-1H-imidazol-4-yl]pyridine](/img/structure/B14414872.png)
